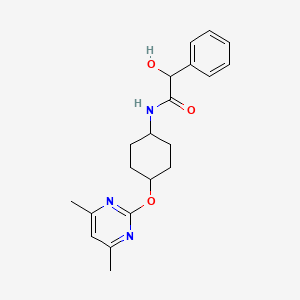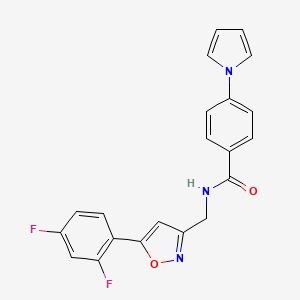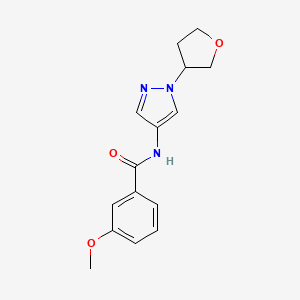![molecular formula C15H15N3O3S B2421810 2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide CAS No. 2034263-09-5](/img/structure/B2421810.png)
2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a complex organic compound with diverse applications in scientific research and various industries. It features a furan ring, a thienopyrimidine core, and specific functional groups that confer unique chemical properties.
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the preparation of the furan ring system. This is typically achieved through the Paal-Knorr synthesis, which involves the cyclization of 2,5-hexanedione in the presence of an acid catalyst.
Step 2: The 2,5-dimethyl substitution on the furan ring is introduced via a Friedel-Crafts alkylation reaction.
Step 3: The thienopyrimidine core is synthesized separately, involving the cyclization of 2-aminothiophene-3-carboxylic acid with formamidine acetate.
Step 4: The two components are then linked through a nucleophilic substitution reaction, where the amine group from the thienopyrimidine displaces a leaving group on the furan ring.
Industrial Production Methods:
In industrial settings, these synthesis steps are scaled up using continuous flow chemistry techniques, which provide higher yields and greater control over reaction conditions. Reactions are typically carried out in solvent systems such as dichloromethane or acetonitrile, under controlled temperatures and pressures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the furan ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine moiety. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The compound is reactive in nucleophilic substitution reactions, especially at the carboxamide and methyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed:
Oxidation Products: Corresponding carboxylic acids or ketones
Reduction Products: Alcohol derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,5-Dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide has significant applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Potential therapeutic agent in the treatment of diseases such as cancer, owing to its ability to inhibit certain cellular pathways.
Industry: Used in material science for the development of novel polymers and in the agricultural sector as a precursor for herbicides.
Mechanism of Action
The compound exerts its effects through several mechanisms, primarily by interacting with cellular proteins and enzymes. Its furan and thienopyrimidine moieties enable it to bind to specific molecular targets, disrupting normal cellular functions. In cancer research, it is believed to inhibit kinases involved in cell division, thereby preventing tumor growth.
Comparison with Similar Compounds
Compared to other furan and thienopyrimidine derivatives, 2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is unique due to its specific substitution pattern and functional groups. Similar compounds include:
2,5-Dimethylfuran: Lacks the thienopyrimidine moiety, making it less versatile in biological applications.
Thienopyrimidine derivatives: Often lack the furan ring, which limits their chemical reactivity and range of applications.
Furan-2-carboxamides: Typically do not possess the thienopyrimidine core, reducing their efficacy in targeting specific cellular pathways.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-7-11(10(2)21-9)14(19)16-4-5-18-8-17-12-3-6-22-13(12)15(18)20/h3,6-8H,4-5H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKONZFFPFWAQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
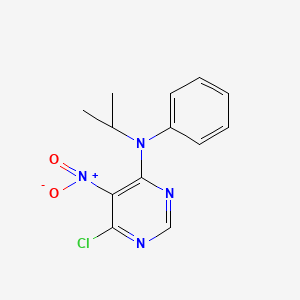
![3-(4-Fluorophenyl)-7,9-dimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2421731.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2421734.png)
![3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2421736.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2421738.png)
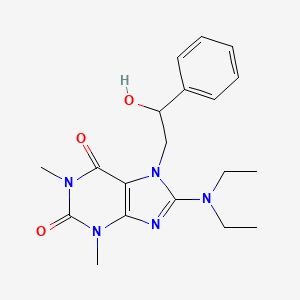
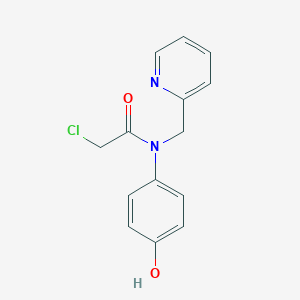
![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421741.png)

![1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2421744.png)
